molecular formula C18H21BrN4O B2960229 3-(2-bromophenyl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one CAS No. 2034612-51-4

3-(2-bromophenyl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one

Cat. No.: B2960229
CAS No.: 2034612-51-4
M. Wt: 389.297
InChI Key: JJCHKVKUUAOYBU-UHFFFAOYSA-N
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Description

The compound 3-(2-bromophenyl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one (hereafter referred to as the target compound) is a propan-1-one derivative featuring a 2-bromophenyl group, a pyrrolidine ring substituted with a 4-cyclopropyl-1,2,3-triazole moiety, and a ketone linkage.

  • Pyrrolidine-triazole motif: The pyrrolidine ring provides conformational rigidity, while the 1,2,3-triazole (synthesized via copper-catalyzed azide-alkyne cycloaddition ) enhances hydrogen-bonding capacity. The cyclopropyl group on the triazole may improve metabolic stability compared to aromatic substituents .
  • Propan-1-one backbone: This scaffold is common in bioactive molecules, including flavoring agents and pharmaceuticals, due to its balanced polarity and stability .

Properties

IUPAC Name

3-(2-bromophenyl)-1-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN4O/c19-16-4-2-1-3-13(16)7-8-18(24)22-10-9-15(11-22)23-12-17(20-21-23)14-5-6-14/h1-4,12,14-15H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCHKVKUUAOYBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)CCC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-bromophenyl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H18BrN5OC_{15}H_{18}BrN_{5}O, with a molecular weight of approximately 364.24 g/mol. The structure features a bromophenyl group, a cyclopropyl-substituted triazole, and a pyrrolidine moiety, which are significant for its interaction with biological targets.

Structural Features

FeatureDescription
Bromophenyl Group Enhances lipophilicity and biological interactions
Cyclopropyl Triazole Potentially contributes to antimicrobial properties
Pyrrolidine Moiety May influence neuroprotective effects

Antimicrobial Properties

Preliminary studies indicate that the compound may exhibit antimicrobial activity . The presence of the triazole ring is particularly noteworthy as triazole derivatives are known for their efficacy against various pathogens.

Case Study: Antimicrobial Efficacy

A study conducted on similar triazole compounds reported significant activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications like those in our compound could yield comparable results.

Anticancer Activity

The compound's structural components suggest potential anticancer activity . Computational methods such as the Prediction of Activity Spectra for Substances (PASS) program have indicated that it may interact with specific cancer-related targets.

Research Findings

Research has shown that compounds with similar structural motifs have demonstrated cytotoxic effects in various cancer cell lines. For instance, derivatives containing both triazole and phenyl groups have been linked to apoptosis in breast cancer cells.

Neuroprotective Effects

The pyrrolidine portion of the molecule may impart neuroprotective properties . Studies on related compounds have shown promise in protecting neuronal cells from oxidative stress.

Relevant Literature

A review highlighted that pyrrolidine derivatives can inhibit neuroinflammation and promote neurogenesis, pointing towards a potential therapeutic role in neurodegenerative diseases.

Understanding the mechanism of action is crucial for elucidating the biological activity of the compound. The interactions with biological macromolecules such as proteins and nucleic acids are essential for its pharmacological effects.

Interaction Studies

Techniques such as molecular docking and spectroscopy are vital for studying how the compound binds to its targets. Early computational studies suggest that it may form stable complexes with proteins involved in cell signaling pathways.

Comparison with Similar Compounds

Substituted Aryl Propan-1-One Derivatives

Compound Name Aryl Substituent Heterocycle Triazole Substituent Molecular Weight Key Properties/Findings References
Target Compound 2-Bromophenyl Pyrrolidin-1-yl Cyclopropyl Not reported Potential halogen bonding; triazole enhances polarity
3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one (1i) 4-Bromophenyl Pyrrolidin-1-yl None Not reported Simpler structure; lacks triazole, reducing metabolic complexity
3-(2-Chloro-6-fluorophenyl)-1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]propan-1-one (BK61042) 2-Chloro-6-fluorophenyl Azetidin-1-yl Cyclopropyl 348.80 Azetidine ring increases conformational strain; halogen mix alters electronic effects
1-(2-Hydroxy-4-methoxyphenyl)-3-(pyridin-2-yl)propan-1-one (No. 2160) 2-Hydroxy-4-methoxyphenyl None None Not reported Polar substituents increase solubility; genotoxicity concerns noted

Key Observations :

Triazole-Substituted Propan-1-One Derivatives

Compound Name Triazole Substituent Heterocycle Physical State Yield Notes References
Target Compound Cyclopropyl Pyrrolidin-1-yl Not reported Not reported Cyclopropyl may enhance metabolic stability vs. aromatic groups
1-Morpholino-3-(4-phenyl-1H-1,2,3-triazol-1-yl)propan-1-one (2aca) Phenyl Morpholino Oil 94% Morpholino improves solubility; phenyl increases hydrophobicity
3-[4-(3-Methoxyphenyl)-1H-1,2,3-triazol-1-yl]-1-morpholinopropan-1-one (2acg) 3-Methoxyphenyl Morpholino Oil 98% Methoxy group enhances electron density; high synthetic yield

Key Observations :

  • Heterocycle effects: Morpholino-containing analogs (e.g., 2aca) exhibit higher solubility due to the oxygen-rich morpholine ring, whereas pyrrolidine (in the target compound) may favor membrane permeability .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s triazole-pyrrolidine motif can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for triazole formation .
  • However, analogs with polar substituents (e.g., hydroxy/methoxy groups) have raised genotoxicity concerns .
  • Crystallographic Analysis : Tools like SHELXL could refine the target compound’s crystal structure, aiding in understanding conformational preferences and intermolecular interactions.

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